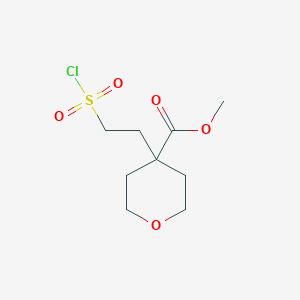
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. This compound is also known by its abbreviation Boc-AMTCA.
Mécanisme D'action
The mechanism of action of Boc-AMTCA is not fully understood. However, it is believed that the compound works by inhibiting the production of inflammatory cytokines and prostaglandins, which are responsible for the development of pain and inflammation.
Biochemical and Physiological Effects
Boc-AMTCA has been found to exhibit a range of biochemical and physiological effects. Some of the notable effects include the inhibition of COX-2 enzyme activity, the reduction of nitric oxide production, and the suppression of pro-inflammatory cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Boc-AMTCA in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anti-inflammatory and analgesic properties at low concentrations, making it an ideal candidate for in vitro and in vivo studies.
However, there are also some limitations associated with the use of Boc-AMTCA in lab experiments. One of the primary limitations is its low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the synthesis process for Boc-AMTCA is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of Boc-AMTCA. One potential direction is the development of new drugs based on the structure of Boc-AMTCA for the treatment of pain and inflammation-related disorders. Another potential direction is the study of the compound's potential applications in material science and organic synthesis.
Conclusion
In conclusion, Boc-AMTCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. The synthesis process for Boc-AMTCA is complex, and there are some limitations associated with its use in lab experiments. However, there are also several future directions for the study of this compound, including the development of new drugs and the study of its potential applications in material science and organic synthesis.
Méthodes De Synthèse
The synthesis of Boc-AMTCA is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-ethyl-5-methylthiophene-3-carboxylic acid with t-butoxycarbonyl chloride to form Boc-EMTCA. The second step involves the reaction of Boc-EMTCA with ammonia to form Boc-AMTCA. The overall yield of this synthesis process is around 40%.
Applications De Recherche Scientifique
Boc-AMTCA has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of pharmaceuticals. Boc-AMTCA has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-8-7(2)19-10(9(8)11(15)16)14-12(17)18-13(3,4)5/h6H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYERLFYBEAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-t-Butoxycarbonylamino-4-ethyl-5-methylthiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)
![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)

![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)

![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)